(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
描述
The compound “(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone” is a structurally complex molecule featuring multiple pharmacologically relevant heterocycles. Its core structure includes:
- A phenyl group substituted with a methyl-linked 1H-imidazole ring, a motif common in histamine receptor ligands and kinase inhibitors.
- A piperidine moiety connected via a methanone bridge, which enhances conformational flexibility and bioavailability.
- A 1,2,4-oxadiazole ring substituted with a pyrazine group, a nitrogen-rich scaffold known for improving metabolic stability and target binding .
属性
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c31-23(19-5-3-17(4-6-19)14-29-11-9-25-16-29)30-10-1-2-18(15-30)12-21-27-22(28-32-21)20-13-24-7-8-26-20/h3-9,11,13,16,18H,1-2,10,12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVNRAQOBQRDGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)CN3C=CN=C3)CC4=NC(=NO4)C5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone represents a novel class of bioactive compounds with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.
1. Synthesis and Structural Characteristics
The synthesis of the compound involves a multi-step process that typically includes the formation of the imidazole and oxadiazole moieties, followed by their coupling with piperidine derivatives. The structural formula is as follows:
This compound features an imidazole ring and an oxadiazole ring, both known for their biological activities.
2.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing imidazole and oxadiazole moieties. For instance, derivatives similar to the target compound have shown significant antibacterial activity against various strains of bacteria, including Xanthomonas campestris and Pseudomonas syringae. The effective concentrations (EC50 values) reported for these compounds range from 5 to 50 μg/mL, indicating strong potential as bactericides .
2.2 Anticancer Potential
Compounds with imidazole and oxadiazole structures have also been investigated for their anticancer properties. Research indicates that they may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting their utility in cancer therapy .
The biological activity of (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone can be attributed to several mechanisms:
3.1 Membrane Disruption:
The oxadiazole moiety is believed to disrupt bacterial cell membranes, leading to leakage of intracellular components and cell death .
3.2 Enzyme Inhibition:
Imidazole derivatives often act as enzyme inhibitors, affecting metabolic pathways critical for bacterial survival and proliferation .
3.3 Apoptosis Induction in Cancer Cells:
The compound may activate intrinsic apoptotic pathways in cancer cells by modulating Bcl-2 family proteins and caspase activation .
4. Case Studies
Several case studies illustrate the efficacy of imidazole and oxadiazole-containing compounds:
| Study | Compound | Target | EC50 (μg/mL) | Results |
|---|---|---|---|---|
| 7a | Xac | 8.72 | Strong antibacterial activity | |
| 9a | Psa | 12.85 | Moderate antibacterial activity | |
| Various | Cancer Cells | Varies | Induced apoptosis in multiple lines |
5. Conclusion
The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone exhibits promising biological activities that warrant further investigation for potential therapeutic applications in antimicrobial and anticancer treatments. Future research should focus on optimizing its pharmacological profile and exploring its mechanisms of action in greater detail.
相似化合物的比较
Table 1: Key Structural Comparisons
Key Findings from Analogues
Bioavailability and Solubility: The 1,2,4-oxadiazole group in the target compound may improve metabolic stability compared to thieno-pyrazol derivatives (e.g., ), but could reduce aqueous solubility due to increased hydrophobicity . Piperidine/piperazine methanones (e.g., ) exhibit enhanced blood-brain barrier penetration compared to morpholine-containing analogs (e.g., ).
Receptor Binding: Benzoimidazole-piperazine hybrids (e.g., ) show nanomolar affinity for histamine receptors, suggesting the target compound’s imidazole-piperidine core may similarly target GPCRs. Pyrazine-substituted oxadiazoles (as in the target compound) are less explored but may offer unique selectivity profiles compared to pyridine-based ligands (e.g., ).
Synthetic Complexity :
常见问题
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the oxadiazole and imidazole moieties. Key steps include:
- Oxadiazole Formation : Cyclocondensation of pyrazine-2-carboxylic acid with a nitrile derivative under microwave-assisted conditions (120°C, 1 hour) to yield the 1,2,4-oxadiazole core .
- Piperidine Functionalization : Alkylation of piperidine with a bromomethyl-oxadiazole intermediate using K₂CO₃ in DMF at 60°C for 12 hours .
- Final Coupling : Reaction of the imidazole-containing benzyl chloride with the piperidine-oxadiazole intermediate via nucleophilic substitution in THF with triethylamine as a base .
Yield Optimization : Adjust reaction temperatures (e.g., 60°C → 80°C for alkylation), use catalysts like DMAP for acylations, or switch solvents (e.g., DMF → DMSO for polar intermediates) .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., imidazole CH at δ 4.8–5.2 ppm, pyrazine protons at δ 8.3–8.6 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 463.18) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase (UV detection at 254 nm) to assess purity (>98%) .
- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages to validate stoichiometry .
Advanced: How can researchers design experiments to analyze potential off-target interactions in enzymatic assays?
Methodological Answer:
- Competitive Binding Assays : Co-incubate the compound with known ligands (e.g., ATP for kinases) and measure IC shifts via fluorescence polarization .
- Proteome-Wide Profiling : Use affinity-based chemoproteomics with a biotinylated analog of the compound to pull down interacting proteins, followed by LC-MS/MS identification .
- Negative Controls : Include structurally related but inactive analogs to distinguish specific binding from nonspecific interactions .
Advanced: What computational strategies predict binding affinity with target proteins, and how should docking parameters be optimized?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling. Optimize parameters:
- Grid Box : Center on the active site (e.g., kinase ATP-binding pocket) with 20 Å dimensions .
- Scoring Functions : Prioritize MM-GBSA for binding free energy calculations over default scoring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of docked poses, focusing on hydrogen bonds between the oxadiazole ring and conserved residues (e.g., Lys123 in kinases) .
Advanced: How should contradictory data regarding solubility and bioavailability be resolved through experimental redesign?
Methodological Answer:
- Solubility : Compare shake-flask (aqueous buffer at pH 7.4) vs. HPLC-derived solubility measurements. Add co-solvents (e.g., 10% DMSO) for low-solubility compounds .
- Bioavailability :
- Parallel Artificial Membrane Permeability Assay (PAMPA) : Assess passive diffusion (logP >3 suggests high permeability) .
- Pharmacokinetic Studies : Administer the compound intravenously and orally in rodent models, measuring plasma concentrations via LC-MS/MS. Adjust formulation (e.g., nanoemulsions) if oral bioavailability is <20% .
Advanced: How can structure-activity relationship (SAR) studies be structured to identify critical functional groups?
Methodological Answer:
- Analog Synthesis : Systematically modify substituents (e.g., replace pyrazine with pyridine, alter imidazole methyl position) .
- Biological Testing : Screen analogs against target enzymes (e.g., IC for kinase inhibition) and correlate with structural features.
- 3D-QSAR Models : Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields influencing activity .
Advanced: What experimental frameworks are recommended for evaluating metabolic stability?
Methodological Answer:
- Liver Microsome Assays : Incubate the compound with human liver microsomes (37°C, NADPH), quantify remaining parent compound via LC-MS at 0/30/60 minutes .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxyquinoline) .
- Metabolite ID : Use high-resolution MS/MS to identify phase I/II metabolites (e.g., hydroxylation at the piperidine ring) .
Advanced: How can researchers address discrepancies in reported IC50_{50}50 values across different studies?
Methodological Answer:
- Standardize Assay Conditions : Use identical buffer (e.g., 50 mM Tris-HCl, pH 7.5), ATP concentrations (e.g., 10 µM for kinases), and incubation times (30 minutes) .
- Validate with Reference Inhibitors : Include staurosporine or imatinib as positive controls to normalize inter-lab variability .
- Statistical Analysis : Apply ANOVA to compare datasets, identifying outliers due to assay plate edge effects or pipetting errors .
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